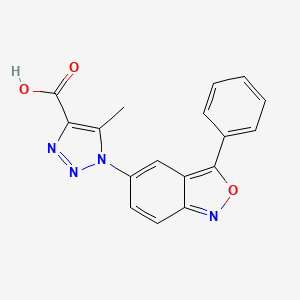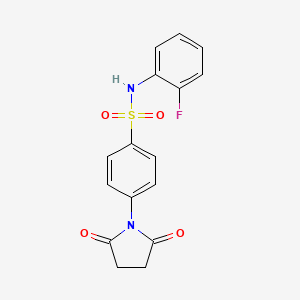
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide (4-DPFBS) is a synthetic analog of the naturally occurring compound 4-hydroxybenzene-1-sulfonamide (4-HBS). It is a small molecule which has been found to have a variety of biological activities, including anti-inflammatory and anti-cancer properties. 4-DPFBS has been studied extensively in laboratory experiments and has been found to have a variety of potential applications in the medical field.
Aplicaciones Científicas De Investigación
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide has been studied extensively in laboratory experiments and has been found to have a variety of potential applications in the medical field. It has been studied as a potential anti-cancer agent, as it has been shown to inhibit the growth of several types of cancer cell lines. It has also been studied as an anti-inflammatory agent, as it has been shown to reduce inflammation and pain in animal models. In addition, 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide has been studied as an inhibitor of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA.
Mecanismo De Acción
The exact mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide is not yet fully understood. However, it is believed that the compound works by inhibiting the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. In addition, 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide has been shown to bind to the cell membrane and inhibit the activity of certain proteins involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of several types of cancer cell lines, reduce inflammation and pain in animal models, and inhibit the activity of certain proteins involved in the growth and proliferation of cancer cells. In addition, 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide has been found to have antioxidant and anti-apoptotic properties, as well as to have an anti-aging effect on skin cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide in laboratory experiments is its relatively low cost and easy availability. In addition, 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide is a small molecule, which makes it easier to study in laboratory experiments. However, 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide is a synthetic analog of the naturally occurring compound 4-hydroxybenzene-1-sulfonamide (4-HBS), which can lead to a lack of specificity in some experiments.
Direcciones Futuras
The potential applications of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide are still being explored, and there are many potential future directions for research. For example, further research is needed to better understand the exact mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide and its effects on different types of cancer cells. In addition, 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide could be studied as a potential treatment for other diseases, such as Alzheimer’s disease, Parkinson’s disease, and diabetes. Finally, 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide could be studied as a potential anti-aging agent, as it has been shown to have an anti-aging effect on skin cells.
Métodos De Síntesis
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide is synthesized from 4-hydroxybenzene-1-sulfonamide (4-HBS) using a two-step process. The first step involves the reaction of 4-HBS with 2,5-dioxopyrrolidine in the presence of a base catalyst, such as sodium hydroxide. This reaction produces the intermediate 4-(2,5-dioxopyrrolidin-1-yl)-benzene-1-sulfonamide. The second step involves the reaction of the intermediate with 4-fluorophenyl bromide in the presence of a base catalyst, such as potassium carbonate. This reaction produces the desired product, 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide.
Propiedades
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O4S/c17-11-1-3-12(4-2-11)18-24(22,23)14-7-5-13(6-8-14)19-15(20)9-10-16(19)21/h1-8,18H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHFGDSHUQDMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B6422841.png)
![2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B6422849.png)
![1-[(4-methylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one dihydrochloride](/img/structure/B6422859.png)

![2-{[2-(2,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6422875.png)
![methyl 1-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylate](/img/structure/B6422893.png)

![2-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole](/img/structure/B6422910.png)
![4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzamide](/img/structure/B6422914.png)
![methyl 4-({[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}methyl)benzoate](/img/structure/B6422920.png)
![ethyl 4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate](/img/structure/B6422934.png)
![methyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate](/img/structure/B6422938.png)